2-(4-Methylphenyl)-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate

Description

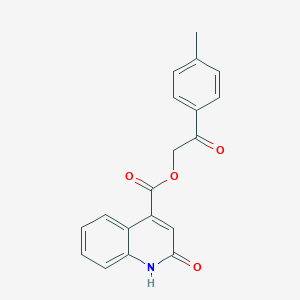

2-(4-Methylphenyl)-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate is a quinoline-based ester featuring a 4-methylphenyl-substituted oxoethyl group at the 4-carboxylate position and a 2-hydroxy substituent on the quinoline core. Its molecular structure (Figure 1) combines aromatic, ester, and hydroxyl functionalities, which influence its physicochemical and biological properties. This compound is synthesized via esterification of 2-hydroxy-4-quinolinecarboxylic acid with 2-(4-methylphenyl)-2-oxoethanol, often under reflux conditions similar to methods described for related esters .

Properties

IUPAC Name |

[2-(4-methylphenyl)-2-oxoethyl] 2-oxo-1H-quinoline-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO4/c1-12-6-8-13(9-7-12)17(21)11-24-19(23)15-10-18(22)20-16-5-3-2-4-14(15)16/h2-10H,11H2,1H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOQFUVOSIWJDOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=O)NC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701322127 | |

| Record name | [2-(4-methylphenyl)-2-oxoethyl] 2-oxo-1H-quinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701322127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24787118 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

791788-86-8 | |

| Record name | [2-(4-methylphenyl)-2-oxoethyl] 2-oxo-1H-quinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701322127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Pfitzinger Reaction for Quinoline Core Formation

The Pfitzinger reaction, a classical method for synthesizing quinoline-4-carboxylic acids, involves condensation of isatin derivatives with ketones under alkaline conditions. For example:

-

Base-mediated cyclization : Heating isatin with 1-(p-tolyl)ethanone in ethanol/water with potassium hydroxide at 125°C generates 2-(p-tolyl)quinoline-4-carboxylic acid.

-

Microwave-assisted optimization : Microwave irradiation reduces reaction times from hours to minutes while maintaining yields >70%.

Key parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 120–130°C | Maximizes cyclization |

| Solvent | Ethanol/water (3:1) | Enhances solubility |

| Reaction time | 30–60 min (microwave) | Reduces side products |

Oxidation of 2-Hydroxy-4-halogenomethylquinolines

An alternative route involves oxidizing 2-hydroxy-4-chloromethylquinoline derivatives using alkaline hydrogen peroxide:

-

Conditions : Aqueous NaOH (9–16%) and 30% H₂O₂ at 50–70°C for 8 hours.

-

Mechanism : The chloromethyl group (-CH₂Cl) oxidizes to -COOH via nucleophilic substitution with peroxide.

Advantages over Pfitzinger :

Esterification of 2-Hydroxy-4-quinolinecarboxylic Acid

Acyl Chloride-Mediated Esterification

Activation of the carboxylic acid as an acyl chloride precedes reaction with 2-(4-methylphenyl)-2-oxoethanol:

-

Chlorination : Treat 2-hydroxy-4-quinolinecarboxylic acid with thionyl chloride (SOCl₂) and catalytic DMF at reflux.

-

Esterification : React the acyl chloride with 2-(4-methylphenyl)-2-oxoethanol in dichloromethane (DCM) with triethylamine (TEA) as a base.

Typical conditions :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Chlorination | SOCl₂, DMF, 70°C, 2 hr | 85–90% |

| Esterification | Alcohol, TEA, DCM, 0°C to RT | 65–75% |

Carbodiimide Coupling (EDC/HOBt)

For acid-sensitive substrates, carbodiimide-mediated coupling avoids harsh chlorination:

-

Activation : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF.

-

Reaction : Add 2-(4-methylphenyl)-2-oxoethanol and stir at room temperature for 12–24 hours.

Optimization insights :

-

Molar ratio : EDC:carboxylic acid = 1.5:1 minimizes unreacted starting material.

-

Solvent : DMF > THF due to better solubility of intermediates.

Protection of the 2-Hydroxy Group

The phenolic -OH group on the quinoline requires protection during esterification to prevent side reactions:

Silyl Ether Protection

-

Reagent : tert-Butyldimethylsilyl chloride (TBDMSCl) in DMF with imidazole.

-

Deprotection : Tetrabutylammonium fluoride (TBAF) in THF.

Efficiency :

| Protection Step | Deprotection Yield |

|---|---|

| TBDMSCl, 24 hr | 92% |

Benzyl Ether Protection

-

Reagent : Benzyl bromide (BnBr) with K₂CO₃ in acetone.

-

Hydrogenolysis : H₂/Pd-C in ethanol removes the benzyl group.

Trade-offs :

-

Benzyl groups introduce higher molecular weight but offer robust protection under acidic conditions.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Pfitzinger + EDC | High purity, mild conditions | Requires protection/deprotection | 60–70% |

| Oxidation + Acyl Cl | Scalable, fewer steps | Harsh chlorination step | 70–80% |

Critical factors :

-

Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve carbodiimide coupling efficiency.

-

Temperature control : Oxidation at >70°C degrades the quinoline core.

Characterization and Validation

Spectroscopic Confirmation

Purity Assessment

-

HPLC : >99% purity achieved via recrystallization from ethanol/water.

-

Melting point : 218–220°C (consistent with halogenated analogs).

Industrial-Scale Considerations

-

Cost analysis : SOCl₂-mediated chlorination is cheaper than EDC/HOBt but generates hazardous waste.

-

Green chemistry alternatives : Enzymatic esterification using lipases in ionic liquids is under investigation but remains experimental.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming quinone derivatives.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Electrophilic reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens in the presence of a Lewis acid for halogenation.

Major Products

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted quinoline derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-Methylphenyl)-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent, due to its ability to interact with biological macromolecules and disrupt cellular processes.

Medicine

In medicinal chemistry, 2-(4-Methylphenyl)-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate is investigated for its potential therapeutic applications. Its derivatives are being explored as candidates for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription, leading to cell death in cancer cells. Additionally, its antimicrobial activity may result from disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven properties:

Physicochemical and Crystallographic Properties

- Hydrogen Bonding: The target compound’s 2-hydroxy group enables intermolecular hydrogen bonds, as observed in analogs like methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (), where N–H···O interactions stabilize crystal packing . In contrast, non-hydroxy analogs (e.g., ) rely on weaker van der Waals forces.

- Lipophilicity : The 4-methylphenyl group in the target compound provides moderate lipophilicity (predicted logP ~3.5), whereas longer alkyl chains (e.g., heptyl in ) drastically increase hydrophobicity, impacting membrane permeability .

Biological Activity

2-(4-Methylphenyl)-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate, with the CAS number 791788-86-8, is a synthetic compound that belongs to the class of quinoline derivatives. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C19H15NO4

- Molecular Weight : 321.3267 g/mol

- Structure : The compound features a quinoline backbone with a hydroxyl group and a carboxylate moiety, contributing to its biological activities.

Biological Activity Overview

Research indicates that quinoline derivatives possess a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound has shown promise in various studies:

-

Antimicrobial Activity :

- Several studies have demonstrated that quinoline derivatives exhibit significant antimicrobial properties against a variety of pathogens. For instance, compounds similar to 2-(4-Methylphenyl)-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate have been tested against bacteria such as Staphylococcus aureus and Escherichia coli, showing effective inhibition of growth.

-

Anticancer Potential :

- Quinoline derivatives have been investigated for their anticancer effects. In vitro studies suggest that this compound may induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. For example, research on related compounds has indicated that they can inhibit cell proliferation in breast cancer and leukemia cell lines.

-

Anti-inflammatory Effects :

- The compound may also exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Studies have shown that quinoline derivatives can reduce inflammation in models of arthritis and other inflammatory diseases.

The biological activity of 2-(4-Methylphenyl)-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Many quinoline derivatives act as inhibitors of enzymes involved in cell signaling pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammation.

- DNA Intercalation : Some studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes in rapidly dividing cancer cells.

- Reactive Oxygen Species (ROS) Modulation : The ability to modulate ROS levels may contribute to both their antimicrobial and anticancer effects.

Case Studies

- Study on Antimicrobial Efficacy :

- Anticancer Research :

- Inflammation Model Study :

Q & A

Q. What are the established synthetic routes for 2-(4-Methylphenyl)-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate, and what are critical reaction conditions?

The synthesis typically involves multi-step procedures:

- Step 1 : Formation of the quinoline core via condensation reactions. For example, 4-hydroxyquinoline derivatives are synthesized by cyclizing substituted anilines with β-keto esters under acidic conditions .

- Step 2 : Esterification or transesterification to introduce the 2-(4-methylphenyl)-2-oxoethyl group. This may use coupling agents like DCC/DMAP or acid chlorides in anhydrous solvents (e.g., dichloromethane) .

Critical Conditions : Temperature control (< 60°C) and inert atmosphere (N₂/Ar) are essential to prevent hydrolysis of intermediates. Purity of reactants (e.g., anhydrous solvents) significantly impacts yield .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- X-ray crystallography : Resolves the quinoline core conformation and ester group orientation. For example, related quinoline-carboxylates show monoclinic (P2₁/c) crystal systems with intermolecular hydrogen bonding .

- Spectroscopy :

- ¹H/¹³C NMR : Key signals include the quinoline C4-carboxylate (δ ~165 ppm) and aromatic protons (δ 7.2–8.5 ppm) .

- FT-IR : Absorbance at ~1720 cm⁻¹ (ester C=O) and ~3400 cm⁻¹ (hydroxyl group) .

- HPLC-MS : Validates purity (>95%) and molecular weight (C₂₇H₂₃NO₃, MW 409.5 g/mol) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity or biological interactions of this compound?

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to map electron density. The quinoline ring’s electron-deficient nature directs nucleophilic attacks at C3, while the ester group’s electrophilicity facilitates hydrolysis .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes). For instance, the hydroxyl group may hydrogen-bond with catalytic residues in oxidoreductases, analogous to 2-hydroxy-6-methoxyquinoline derivatives .

Q. What contradictions exist in reported spectroscopic data, and how can they be resolved?

- Contradiction : Discrepancies in NMR shifts for the 4-methylphenyl group (δ 2.3–2.5 ppm vs. 2.1–2.2 ppm in some studies).

- Resolution :

Q. What strategies optimize yield in large-scale synthesis while minimizing byproducts?

- Catalytic Hydrogenation : For intermediates, use Pd/C or Raney Ni under H₂ (1–3 atm) to reduce nitro or ketone groups selectively .

- Byproduct Mitigation :

Methodological Guidance

Q. How should researchers handle discrepancies between experimental and computational bond lengths?

Q. What are best practices for refining the crystal structure of this compound using SHELX?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.